1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione

FTase inhibition SAR N-alkyl piperazine-2,3-dione

1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione (CAS 868680-28-8) is a synthetic small molecule with the molecular formula C₁₇H₂₁N₃O₃ and a molecular weight of 315.37 g/mol. The compound incorporates two pharmacologically relevant substructures: a 3,4-dihydroquinoline moiety linked via a 2-oxoethyl spacer to a 4-ethylpiperazine-2,3-dione core.

Molecular Formula C17H21N3O3
Molecular Weight 315.373
CAS No. 868680-28-8
Cat. No. B2962324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione
CAS868680-28-8
Molecular FormulaC17H21N3O3
Molecular Weight315.373
Structural Identifiers
SMILESCCN1CCN(C(=O)C1=O)CC(=O)N2CCCC3=CC=CC=C32
InChIInChI=1S/C17H21N3O3/c1-2-18-10-11-19(17(23)16(18)22)12-15(21)20-9-5-7-13-6-3-4-8-14(13)20/h3-4,6,8H,2,5,7,9-12H2,1H3
InChIKeyHFNJKQILFNGZJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione (CAS 868680-28-8): Core Properties for Scientific Procurement


1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione (CAS 868680-28-8) is a synthetic small molecule with the molecular formula C₁₇H₂₁N₃O₃ and a molecular weight of 315.37 g/mol . The compound incorporates two pharmacologically relevant substructures: a 3,4-dihydroquinoline moiety linked via a 2-oxoethyl spacer to a 4-ethylpiperazine-2,3-dione core . This dual-motif architecture places the compound at the intersection of quinoline-based bioactivity and piperazine-2,3-dione-mediated target engagement, including farnesyl-protein transferase (FTase) inhibition, interleukin-4-induced protein 1 (IL4I1) modulation, and PROTAC linker chemistry [1].

Core Scaffold 4-ethyl piperazine-2,3-dione coupled with 3,4-dihydroquinoline amide
Pathway Context Reported fit for farnesyl-protein transferase (FTase) pathway inhibition studies
Target Engagement Relevant for interleukin-4 induced protein 1 (IL4I1) modulation assays and PROTAC linker development

Why 1-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione Cannot Be Interchanged with Generic Analogs


The 4-ethyl substituent on the piperazine-2,3-dione ring is not merely a lipophilic appendage but a critical modulator of metabolic stability, target selectivity, and physicochemical profile. SAR investigations on the piperazine-2,3-dione scaffold demonstrate that N-alkyl chain length and branching directly influence FTase inhibitory potency and cytochrome P450-mediated oxidative metabolism [1]. Simultaneously, the dihydroquinoline amide side chain dictates bioactivation susceptibility: the saturated 3,4-dihydroquinoline ring exhibits a distinct redox stability and reactive metabolite formation profile compared to its fully aromatic quinoline or quinolinone counterparts [2]. Substituting either the 4-ethyl group or the dihydroquinoline moiety with a generic alternative—such as 4-methyl, 4-unsubstituted, or aryl-piperazine variants—can alter binding kinetics, metabolic half-life, and off-target liability in ways that confound reproducibility from batch to batch. The quantitative evidence below demonstrates why these structural features are non-interchangeable for rigorous scientific and industrial applications [3].

N-Alkyl Chain Modification
Replacing the 4-ethyl group with shorter or absent alkyl chains may shift metabolic stability and FTase inhibitory potency, altering target engagement reproducibility.
Dihydroquinoline to Quinolinone Substitution
A saturated 3,4-dihydroquinoline ring may show a different bioactivation profile compared with quinolinone analogs; reactive metabolite formation cannot be assumed equivalent.
Piperazine-2,3-Dione Core Replacement
Substituting the dione with a piperazine or piperazinone core may eliminate IL4I1 target engagement; >100-fold selectivity window observed at class level.

Product-Specific Quantitative Evidence Guide for 1-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione vs. In-Class Comparators


N-Alkyl Chain Length Modulates Farnesyl-Protein Transferase (FTase) Inhibitory Potency: 4-Ethyl vs. 4-Methyl and 4-Unsubstituted Analogs

SAR analysis of piperazine-2,3-dione FTase inhibitors reveals that the 4-ethyl substituent confers a measurable advantage in enzymatic inhibitory potency over the 4-methyl and unsubstituted analogs. In a series of N-alkyl piperazine-2,3-dione derivatives with a common aryl side chain, the 4-ethyl compound (representative of the target scaffold) exhibited an FTase IC₅₀ of 2.1 nM, whereas the corresponding 4-methyl analog showed an IC₅₀ of 5.8 nM and the 4-unsubstituted parent an IC₅₀ of 12 nM, representing a 2.8-fold and 5.7-fold improvement, respectively, under identical recombinant human FTase assay conditions [1]. This class-level trend supports the assertion that the 4-ethyl group provides optimal steric and lipophilic complementarity to the FTase active site relative to shorter or absent alkyl chains.

FTase Inhibitory Potency
Class-level inference
IC₅₀ ≈ 2.1 nM (4-ethyl analog) vs ≈ 5.8 nM (4-methyl) and ≈ 12 nM (unsubstituted)
Supports FTase engagement potency review under reported assay conditions
Class-level SAR from patent data; verify with specific compound
FTase inhibition SAR N-alkyl piperazine-2,3-dione

N-Alkyl Chain Length Influences Microsomal Metabolic Stability: 4-Ethyl vs. 4-Methyl and 4-Unsubstituted Comparators

The 4-ethyl group on the piperazine-2,3-dione ring alters susceptibility to oxidative N-dealkylation, a primary metabolic clearance pathway for N-alkyl piperazine derivatives. Cross-study comparison of related N-alkyl piperazine-2,3-diones indicates that the 4-ethyl analog exhibits 30–50% greater metabolic stability in human liver microsome (HLM) incubations (t₁/₂ values) compared to the 4-methyl analog, attributable to steric hindrance around the N-dealkylation site [1][2]. The 4-unsubstituted piperazine-2,3-dione undergoes rapid ring hydroxylation and conjugation, resulting in significantly shorter half-lives. This trend is consistent with established metabolic pathways for N-alkyl piperazines reviewed in the literature [2].

Microsomal Stability
Cross-study comparable
HLM t½ ≈ 45–60 min (4-ethyl) vs ≈ 25–35 min (4-methyl) and
Metabolic stability context; longer half-life may reduce rapid N-dealkylation artifacts
Extrapolated from class data; confirm under study-specific conditions
Bioactivation Liability
Class-level inference
3,4-Dihydroquinoline: GSH adduct absent Quinolinone (2-oxo-1,2-dihydroquinoline): GSH adduct detected
Supports lower bioactivation risk assessment context in screening models
Qualitative comparison; model-dependent reactive metabolite formation
IL4I1 Target Engagement
Class-level inference
Piperazine-2,3-dione: IC₅₀ Piperazine / piperazinone: IC₅₀ > 10 µM
Supports selectivity context for IL4I1 pathway modulation studies
Class-level representative; confirm with the exact compound
Metabolic stability N-dealkylation piperazine-2,3-dione

Dihydroquinoline vs. Quinolinone Bioactivation Risk: Implications for Reactive Metabolite Formation

The 3,4-dihydroquinoline moiety in the target compound differs fundamentally from the quinolinone (2-oxo-1,2-dihydroquinoline) group found in marketed drugs such as aripiprazole in terms of bioactivation liability. In comparative glutathione (GSH) trapping studies, the dihydroquinolinone group in aripiprazole was shown to undergo cytochrome P450-mediated monohydroxylation followed by further oxidation to a reactive quinone-imine species, which was efficiently trapped by GSH [1]. In contrast, the fully saturated 3,4-dihydroquinoline ring lacks the carbonyl oxygen necessary for quinone-imine formation, thereby reducing the potential for reactive metabolite generation while retaining the capacity for π-stacking interactions with aromatic residues in target binding pockets. This structural distinction is critical for selecting analogs with lower idiosyncratic toxicity risk.

Bioactivation Liability
Class-level inference
3,4-Dihydroquinoline: GSH adduct absent Quinolinone (2-oxo-1,2-dihydroquinoline): GSH adduct detected
Supports lower bioactivation risk assessment context in screening models
Qualitative comparison; model-dependent reactive metabolite formation
Bioactivation dihydroquinoline reactive metabolite

Piperazine-2,3-Dione vs. Piperazine Core: Target Engagement Profile in IL4I1 Inhibition

The piperazine-2,3-dione core of the target compound distinguishes it from standard piperazine-containing inhibitors by virtue of its ability to engage the catalytic site of interleukin-4-induced protein 1 (IL4I1), a phenylalanine oxidase implicated in tumor immune evasion. Patent disclosures on piperazine-2,3-dione derivatives as selective IL4I1 inhibitors indicate that the 2,3-dione moiety forms key hydrogen-bonding interactions with active-site residues that are not accessible to simple piperazine or piperazine-2-one scaffolds [1]. This interaction profile is absent in analogs where the dione is reduced to a piperazine or piperazinone, resulting in complete loss of IL4I1 inhibitory activity at concentrations up to 10 µM. The target compound's dihydroquinoline amide side chain is expected to confer additional selectivity via interactions with the IL4I1 substrate-access channel.

IL4I1 Target Engagement
Class-level inference
Piperazine-2,3-dione: IC₅₀ Piperazine / piperazinone: IC₅₀ > 10 µM
Supports selectivity context for IL4I1 pathway modulation studies
Class-level representative; confirm with the exact compound
IL4I1 inhibitor piperazine-2,3-dione immuno-oncology

Optimal Application Scenarios for 1-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione Based on Product-Specific Evidence


FTase Inhibitor Lead Optimization and SAR Expansion

The 4-ethyl substitution on the piperazine-2,3-dione core provides a measurable improvement in FTase inhibitory potency (class-level IC₅₀ ~2.1 nM) compared to 4-methyl (~5.8 nM) and 4-unsubstituted (~12 nM) analogs [1]. This compound is ideally suited for structure-activity relationship (SAR) studies aimed at exploring the optimal N-alkyl substitution pattern for FTase engagement, particularly in programs targeting Ras-driven cancers. Its dihydroquinoline side chain offers additional vectors for modulating physicochemical properties without compromising core potency.

Metabolic Stability Optimization in Piperazine-2,3-Dione Chemical Series

The 4-ethyl group confers approximately 1.5- to 2-fold longer microsomal half-life relative to 4-methyl analogs, as inferred from cross-study metabolic stability data on piperazine-2,3-dione derivatives [1][2]. Researchers conducting pharmacokinetic screening of piperazine-2,3-dione series will benefit from using the 4-ethyl analog as a benchmark for stability optimization, reducing the confounding effects of rapid N-dealkylation on in vivo efficacy readouts.

Reduced Reactive Metabolite Risk in Preclinical Toxicology Studies

The 3,4-dihydroquinoline moiety avoids the quinone-imine bioactivation pathway observed for quinolinone-containing analogs such as aripiprazole [3]. This makes the compound a preferred choice for in vivo toxicology assessments where idiosyncratic hepatotoxicity arising from reactive metabolites is a concern. It serves as a safer scaffold for probing dihydroquinoline-based target engagement without the confounding variable of GSH adduct formation.

IL4I1 Inhibitor Screening and Immuno-Oncology Target Validation

The piperazine-2,3-dione core is essential for IL4I1 inhibition, with >100-fold selectivity over simple piperazine or piperazinone scaffolds [4]. This compound, bearing both the dione core and a dihydroquinoline side chain, is positioned as a valuable screening tool for IL4I1 inhibitor discovery programs. It can serve as a positive control or starting scaffold for fragment-based lead generation in immuno-oncology research.

Application
Selection Property
Validation Focus
FTase pathway SAR studies
N-alkyl substitution impact on potency profile
FTase engagement endpoint confirmation
Metabolic stability profiling
Microsomal half-life context for piperazine-2,3-dione series
Oxidative N-dealkylation pathway assessment
Bioactivation liability screening
Quinone-imine formation potential review
Reactive metabolite detection (GSH trapping)
IL4I1 target validation assays
Piperazine-2,3-dione core requirement for enzymatic inhibition
IL4I1 activity modulation confirmation
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